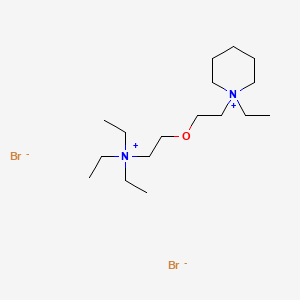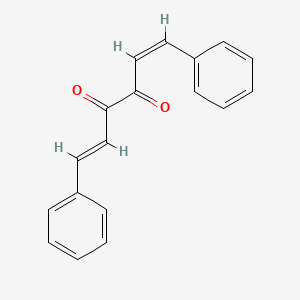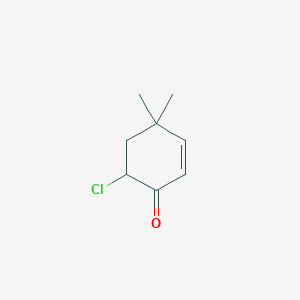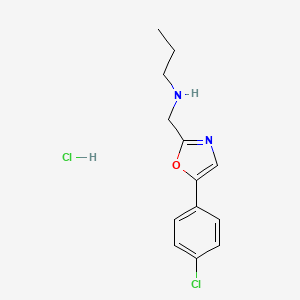
Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide is a quaternary ammonium compound. It is characterized by the presence of a piperidinium ring substituted with an ethyl group and a triethylammonioethoxyethyl side chain, with dibromide as the counterion. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide typically involves the quaternization of a piperidine derivative. The process generally includes the following steps:
Starting Material: The synthesis begins with 1-ethylpiperidine.
Quaternization: The 1-ethylpiperidine is reacted with 2-(2-(triethylammonio)ethoxy)ethyl bromide in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reaction is carried out in industrial reactors.
Optimization: Reaction conditions, such as temperature, pressure, and solvent choice, are optimized for maximum yield and efficiency.
Purification and Quality Control: The product is purified using industrial-scale techniques, and quality control measures are implemented to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The piperidinium ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperidinium derivatives.
Applications De Recherche Scientifique
Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential as a biological probe due to its ability to interact with cellular membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the formulation of various industrial products, including surfactants and detergents.
Mécanisme D'action
The mechanism of action of Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide involves its interaction with biological membranes. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can affect various cellular processes, including ion transport and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperidinium, 1-methyl-1-[2-[2-(trimethylammonio)ethoxy]ethyl]-, iodide
- Triethyl-[2-[2-(1-ethylpiperidin-1-ium-1-yl)ethoxy]ethyl]azanium, dibromide
Uniqueness
Piperidinium, 1-ethyl-1-(2-(2-(triethylammonio)ethoxy)ethyl)-, dibromide is unique due to its specific structural features, such as the ethyl group on the piperidinium ring and the triethylammonioethoxyethyl side chain. These structural elements confer distinct physicochemical properties and biological activities, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63887-41-2 |
|---|---|
Formule moléculaire |
C17H38Br2N2O |
Poids moléculaire |
446.3 g/mol |
Nom IUPAC |
triethyl-[2-[2-(1-ethylpiperidin-1-ium-1-yl)ethoxy]ethyl]azanium;dibromide |
InChI |
InChI=1S/C17H38N2O.2BrH/c1-5-18(6-2,7-3)14-16-20-17-15-19(8-4)12-10-9-11-13-19;;/h5-17H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
XJUDHWMLJZETPI-UHFFFAOYSA-L |
SMILES canonique |
CC[N+]1(CCCCC1)CCOCC[N+](CC)(CC)CC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 2-[(propan-2-yl)oxy]prop-2-enoate](/img/structure/B14489375.png)
![2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]-](/img/structure/B14489386.png)
![Spiro[6.6]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14489393.png)





